
3-Methoxy-androsta-3,5-diene-7,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-androsta-3,5-diene-7,17-dione is an androstanoid.
Q & A
Basic Research Questions
Q. How can 3-Methoxy-androsta-3,5-diene-7,17-dione be synthesized and structurally validated in a laboratory setting?
- Methodology : Synthesis typically involves modifying the parent compound (androsta-3,5-diene-7,17-dione) by introducing a methoxy group at position 3. For structural analogs like androsta-3,5-diene-7,17-dione, sodium borohydride reduction in methanol has been used to study regioselectivity in metabolite formation. Structural confirmation relies on ¹H-NMR and ¹³C-NMR to identify key signals (e.g., 3,5-diene system and ketone groups) and GC/MS for mass spectral matching with reference standards .
Q. What are the primary metabolic pathways of this compound in humans?
- Methodology : In vivo studies on analogs (e.g., androsta-3,5-diene-7,17-dione) show that 7β-hydroxylation is the dominant metabolic pathway due to enzymatic reduction at the less sterically hindered 7-keto position. Urinary metabolite detection involves hydrolysis of conjugates (e.g., sulfates) followed by GC/MS analysis. The 7β-hydroxy metabolite can be tracked for up to 48 hours post-administration .
Q. How is this compound regulated in anti-doping contexts, and what analytical methods are used for its detection?
- Methodology : Structural analogs (e.g., arimistane) are classified as S4.1 aromatase inhibitors under WADA’s Prohibited List. Detection employs GC/MS with retention time (RT) matching and Fourier transform infrared spectroscopy (FTIR) to confirm functional groups. Cross-validation with synthesized reference standards is critical to avoid false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?
- Methodology : In vitro reduction experiments (e.g., using sodium borohydride) may yield non-physiological metabolites (e.g., 17-hydroxy derivatives), whereas in vivo models prioritize 7β-hydroxylation due to enzymatic specificity. To reconcile discrepancies, use isotope-labeled tracer studies and compare urinary metabolite profiles with synthesized standards. Enzymatic assays (e.g., human liver microsomes) can clarify reductase activity .
Q. What challenges arise in differentiating 3-Methoxy derivatives from other androstane analogs in complex biological matrices?
- Methodology : Structural similarity to prohibited steroids (e.g., arimistane) necessitates advanced chromatographic separation. Parallel GC-MS/FTIR systems improve specificity by correlating mass spectral data with IR absorption patterns (e.g., methoxy vs. ethoxy groups). For dietary supplements, LC-HRMS with isotopic fine structure analysis can distinguish subtle structural differences .
Q. How does the 3-methoxy group influence the compound’s stability and hydrolysis kinetics compared to non-substituted analogs?
- Methodology : Hydrolysis studies under varying pH and enzymatic conditions (e.g., sulfatase vs. glucuronidase) can assess stability. For example, analogs like 7-keto-DHEA sulfate show differential hydrolysis rates depending on substituents. Use ¹H-NMR kinetics to track methoxy group retention and HPLC-UV to quantify degradation products .
Q. What experimental designs are optimal for studying the estrogenic/anti-estrogenic activity of this compound?
- Methodology : In vitro assays (e.g., ERα/ERβ reporter gene systems) quantify receptor binding affinity. Compare results with known aromatase inhibitors (e.g., exemestane) to contextualize potency. In vivo, measure serum estradiol suppression in animal models and cross-validate with LC-MS/MS steroid panels .
Propiedades
Número CAS |
7153-19-7 |
---|---|
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-3-methoxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione |
InChI |
InChI=1S/C20H26O3/c1-19-8-6-13(23-3)10-12(19)11-16(21)18-14-4-5-17(22)20(14,2)9-7-15(18)19/h10-11,14-15,18H,4-9H2,1-3H3/t14-,15-,18-,19-,20-/m0/s1 |
Clave InChI |
AUFJJDNCJZQOKS-ZESOOZHZSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC(=C4)OC)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(=C4)OC)C |
Key on ui other cas no. |
7153-19-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.